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Compound of Interest

Compound Name: Totrombopag

Cat. No.: B10801217

Disclaimer: The initial query for "Totrombopag" yielded no specific results. Based on the
similarity in name and therapeutic class, this document provides a comprehensive overview of
the preclinical safety and toxicology of Eltrombopag, a thrombopoietin receptor agonist. It is
presumed that "Totrombopag" was a misspelling.

This technical guide is intended for researchers, scientists, and drug development
professionals, offering a detailed examination of the preclinical safety and toxicological data for
Eltrombopag.

Introduction

Eltrombopag is a non-peptide, orally bioavailable thrombopoietin receptor (TPO-R) agonist.[1]
[2] It stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in
platelet production.[2][3] Eltrombopag interacts with the transmembrane domain of the human
TPO-receptor, initiating signaling cascades that mimic the effects of endogenous
thrombopoietin.[3]

Pharmacodynamics and Mechanism of Action

Eltrombopag activates the TPO receptor, leading to the stimulation of downstream signaling
pathways. This includes the Janus kinase/signal transducer and activator of transcription
(JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway. This activation
promotes the survival, proliferation, and differentiation of megakaryocyte progenitor cells,
ultimately resulting in increased platelet counts.
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Figure 1: Eltrombopag Signaling Pathway.

Non-Clinical Pharmacokinetics

The pharmacokinetic profile of Eltrombopag has been evaluated in several animal species.
Following oral administration, peak plasma concentrations are typically observed within 2 to 6
hours. Eltrombopag is highly bound to plasma proteins (>99%). The primary route of
elimination is through feces, with a smaller portion excreted in the urine. Unchanged
Eltrombopag accounts for a significant portion of the fecal excretion.

. Major
. Protein .
Species Route Tmax (h) L Excretion
Binding
Route

Rat Oral 4-8 >99% Feces
Mouse Oral 2-4 >99% Feces
Dog Oral N/A >99% Feces
Chimpanzee Oral N/A >99% N/A

Table 1: Summary of Non-Clinical Pharmacokinetic Parameters of Eltrombopag

Safety Pharmacology

Safety pharmacology studies were conducted to assess the effects of Eltrombopag on vital
organ systems.
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o Central Nervous System (CNS): No adverse effects on CNS function were observed in rats
at oral doses up to 40 mg/kg.

» Cardiovascular System: In vitro studies showed concentration-dependent inhibition of the
hERG K+ channel. However, a thorough QT study in healthy human subjects did not show
any clinically relevant QT interval prolongation.

» Respiratory System: No effects on respiratory function were noted in rats at oral doses up to
40 mg/kg.

Toxicology
Acute Toxicity

Acute toxicity studies have been conducted to determine the potential for toxicity after a single
high dose of Eltrombopag.

Repeat-Dose Toxicity

Repeat-dose toxicity studies of Eltrombopag have been conducted in mice, rats, and dogs for
up to one year. The principal toxicological findings were observed in the liver, kidney, and eyes.

. . NOAEL Target Organs o

Species Duration . Key Findings

(mglkgl/day) of Toxicity
] Renal toxicity,

Mouse 2 years N/A Kidney, Eye
Cataracts
Hepatotoxicity,
Cataracts,

Rat 28 weeks N/A Liver, Eye, Bone Endosteal
hyperostosis (at
high doses)

Dog 52 weeks N/A Liver Hepatotoxicity

Table 2: Summary of Repeat-Dose Toxicity Studies of Eltrombopag

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10801217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Hepatotoxicity: Hepatocyte degeneration and increased serum liver enzymes were observed in
mice, rats, and dogs at doses associated with morbidity and mortality. However, no hepatic
effects were seen after chronic dosing in rats (28 weeks) or dogs (52 weeks) at exposures up
to 4 or 2 times the human clinical exposure, respectively.

Ocular Toxicity: Cataracts were a notable finding in toxicology studies in rodents. In juvenile
rodents, cataracts developed in a dose- and time-dependent manner at exposures 5 to 7 times
the human clinical exposure. No cataracts were detected in dogs after 52 weeks of treatment at
3 times the human clinical exposure.

Renal Toxicity: Renal toxicity was observed in mice.

Genotoxicity

Eltrombopag was not mutagenic in a bacterial mutation assay and was not clastogenic in two in
vivo assays in rats (micronucleus and unscheduled DNA synthesis). It was marginally positive
in an in vitro mouse lymphoma assay. These findings suggest that Eltrombopag does not pose
a significant genotoxic risk to humans.

Eltrombopag

In Vitro Assays In Vivo Assays
. arginally . .
Negative - egative Negative
Positive
Bacterial Reverse Mouse Lymphoma Rat Micronucleus Rat Unscheduled
Mutation Assay (Ames) Assay Test DNA Synthesis (UDS)

Conclusion:
No significant
genotoxic risk
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Figure 2: Genotoxicity Testing Workflow for Eltrombopag.

Carcinogenicity

Eltrombopag was not carcinogenic in two-year studies in mice at doses up to 75 mg/kg/day or
in rats at doses up to 40 mg/kg/day. These exposures were up to four times the human clinical
exposure based on area under the curve (AUC).

Reproductive and Developmental Toxicology

Eltrombopag did not affect female fertility, early embryonic development, or embryo-fetal
development in rats at doses up to 20 mg/kg/day. However, at a maternally toxic dose of 60
mg/kg/day, there was evidence of embryo-lethality and reduced fetal body weight. Eltrombopag
did not affect male fertility in rats. In a pre- and post-natal development study in rats, there were
no adverse effects on the growth, development, or reproductive function of the offspring at
maternally non-toxic doses.

Experimental Protocols
Repeat-Dose Toxicity Study (Rat)

e Species: Sprague-Dawley rats.
o Administration: Oral gavage, once daily.
e Duration: 28 weeks.

» Dose Groups: Vehicle control, low-dose, mid-dose, and high-dose (e.g., 60 mg/kg/day, which
was a non-tolerated dose).

» Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical
chemistry, urinalysis, organ weights, and histopathology.

» Key Assessments: Detailed ophthalmological examinations for cataracts and
histopathological evaluation of the liver, kidneys, and bone.

Genotoxicity - In Vivo Micronucleus Assay (Rat)
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e Species: Wistar rats.

o Administration: Oral gavage.

o Dosing Regimen: Typically a single administration or two administrations 24 hours apart.
o Sample Collection: Bone marrow is collected at 24 and 48 hours after the last dose.

e Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated
polychromatic erythrocytes (PCES) is determined by microscopic examination.

« Endpoint: A significant increase in the frequency of micronucleated PCEs in treated animals
compared to controls indicates a potential for chromosomal damage.

Conclusion

The preclinical safety and toxicology profile of Eltrombopag has been extensively evaluated in
various animal models. The primary target organs for toxicity were identified as the liver, kidney
(in mice), and eye (cataracts in rodents). Eltrombopag was not found to be genotoxic or
carcinogenic in long-term studies. Reproductive toxicology studies indicated a potential for
embryo-fetal toxicity at maternally toxic doses. These preclinical findings have been
instrumental in guiding the clinical development and establishing the safety monitoring plan for
Eltrombopag in human subjects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Preclinical Safety and Toxicology Profile of
Eltrombopag: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10801217#preclinical-safety-and-toxicology-profile-
of-totrombopag]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b10801217#preclinical-safety-and-toxicology-profile-of-totrombopag
https://www.benchchem.com/product/b10801217#preclinical-safety-and-toxicology-profile-of-totrombopag
https://www.benchchem.com/product/b10801217#preclinical-safety-and-toxicology-profile-of-totrombopag
https://www.benchchem.com/product/b10801217#preclinical-safety-and-toxicology-profile-of-totrombopag
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10801217?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10801217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

